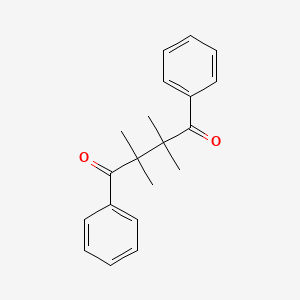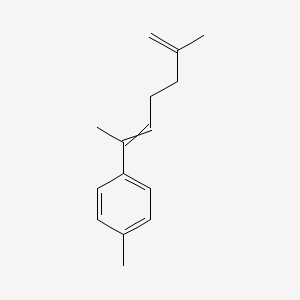
1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a natural product that plays a role in the biosynthesis of other natural compounds and has applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific enzymes . This biosynthetic pathway is significant in the production of sesquiterpenes in nature.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils, followed by purification processes. Advanced techniques like gas chromatography and mass spectrometry are used to isolate and identify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and acids are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which have various applications in different industries .
Applications De Recherche Scientifique
1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studies have shown its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. Its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- α-Bisabolene
- γ-Bisabolene
- Bisabolane
Comparison: 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene (β-Bisabolene) is unique due to its specific double bond configuration and its distinct biological activities. Compared to α-Bisabolene and γ-Bisabolene, β-Bisabolene has a different arrangement of double bonds, which influences its chemical reactivity and biological properties .
Propriétés
Numéro CAS |
33446-30-9 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1-methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene |
InChI |
InChI=1S/C15H20/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h7-11H,1,5-6H2,2-4H3 |
Clé InChI |
ATHANBLXCHRFDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CCCC(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)


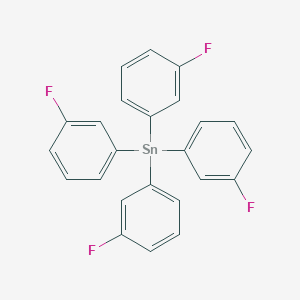

![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
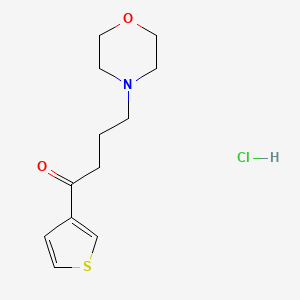
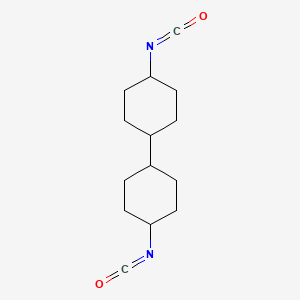
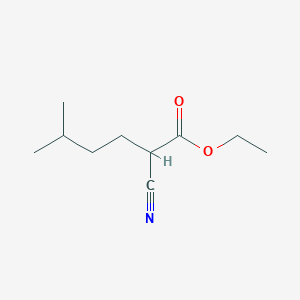
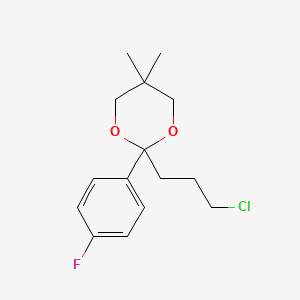
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
